Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents variations across different chemical databases, reflecting the complexity of naming conventions for polyfunctional organic molecules. According to PubChem computational analysis, the preferred International Union of Pure and Applied Chemistry name is "methyl 5-hydroxy-1-methyl-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidine-4-carboxylate". This nomenclature follows standard International Union of Pure and Applied Chemistry principles by identifying the pyrimidine ring as the principal functional group, with systematic numbering beginning from the nitrogen atoms in the heterocyclic structure.
Alternative International Union of Pure and Applied Chemistry naming conventions identified in chemical databases include "methyl 2-(1-{[(benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxy-4-pyrimidinecarboxylate". The Chemical Abstracts Service registry provides the nomenclature "methyl 1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylate". These naming variations arise from different approaches to describing the dihydropyrimidine ring system and the positioning of substituent groups, particularly the complex carbamate side chain containing the benzyloxycarbonyl moiety.
The International Chemical Identifier representation provides additional systematic description through the formula "InChI=1S/C18H21N3O6/c1-18(2,20-17(25)27-10-11-8-6-5-7-9-11)16-19-12(15(24)26-4)13(22)14(23)21(16)3/h5-9,22H,10H2,1-4H3,(H,20,25)". This standardized representation enables unambiguous chemical identification across different database systems and computational platforms.
Alternative Chemical Designations
The compound exhibits extensive nomenclatural diversity across chemical databases and suppliers, reflecting different naming conventions and abbreviation systems employed by various organizations. Multiple alternative designations exist, including "methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate". Additional variations incorporate abbreviated terminology such as "methyl 2-(1-Cbz-NH-i-Pr)-5-OH-1-Me-6-oxo-1,6-dihydropyrimidine-4-carboxylate" where Cbz represents the carboxybenzyl protecting group.
The 4-Pyrimidinecarboxylic acid systematic designation appears as "4-Pyrimidinecarboxylic acid, 1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-, methyl ester". This nomenclature emphasizes the carboxylic acid derivative nature of the compound while maintaining systematic numbering of the pyrimidine ring system. Scientific literature and database entries frequently employ descriptive naming such as "2-(1-Benzyloxycarbonylamino-1-methylethyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid methyl ester".
Properties
IUPAC Name |
methyl 5-hydroxy-1-methyl-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-18(2,20-17(25)27-10-11-8-6-5-7-9-11)16-19-12(15(24)26-4)13(22)14(23)21(16)3/h5-9,22H,10H2,1-4H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDXNBICJATRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1C)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715848 | |
| Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888504-27-6 | |
| Record name | Methyl 1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888504-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, also referred to as compound 519032-08-7, is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 361.35 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O6 |
| Molecular Weight | 361.35 g/mol |
| CAS Number | 519032-08-7 |
| Melting Point | 174 - 176 °C |
Synthesis
The synthesis of this compound involves a multi-step process starting from benzyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate and dimethyl acetylenedicarboxylate. The reaction is conducted in methanol, followed by heating and crystallization to yield the final product suitable for analysis and testing .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies revealed that the compound exhibits significant cytotoxicity against human leukemia (HL-60), colon (HCT-15), and renal (UO-31) cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
The mechanism of action appears to involve the inhibition of critical signaling pathways associated with tumor growth and survival. Molecular docking studies suggest that the compound interacts with key amino acids in target proteins, which may lead to apoptosis in cancer cells .
Case Studies
- Study on VEGFR Inhibition : A recent publication explored the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by various derivatives, including methyl pyrimidines. The compound demonstrated promising antiangiogenic effects, significantly inhibiting endothelial cell proliferation at low concentrations (IC50 < 1 µM) .
- Selectivity in Cancer Cell Lines : In a comparative study involving multiple cancer types, methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy derivatives showed selective cytotoxicity against breast cancer cell lines (MCF7), indicating a potential for targeted cancer therapy .
Pharmacological Implications
Given its structural characteristics and biological activity, this compound may serve as a lead candidate for developing new anticancer agents. Its ability to inhibit key pathways involved in tumor growth positions it as a promising candidate for further pharmacological evaluation.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate has been investigated for its potential as an antiviral agent. Studies have shown that modifications to the pyrimidine ring can enhance activity against viral replication mechanisms, making it a candidate for further development in antiviral therapies .
Anticancer Properties
The compound has also been studied for its anticancer effects. Pyrimidine derivatives are known to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Further investigations are required to elucidate the specific mechanisms involved and the efficacy of this compound in various cancer models .
Enzyme Inhibition
This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to interact with enzyme active sites effectively, potentially leading to the development of new therapeutic agents targeting metabolic disorders .
Crystal Structure Analysis
The crystal structure of this compound has been characterized using X-ray diffraction techniques. The analysis revealed significant intermolecular hydrogen bonding interactions, which contribute to the stability of the crystal lattice. This structural information is crucial for understanding how modifications to the compound can affect its biological activity and solubility .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of compounds. By systematically altering functional groups on the pyrimidine scaffold, researchers can identify which modifications enhance desired activities while minimizing toxicity. This approach is essential for the rational design of new drugs based on this compound .
Scaffold Diversity
This compound serves as a versatile scaffold for synthesizing diverse chemical entities. Its ability to accommodate various substituents makes it a valuable starting point for generating libraries of compounds with potentially enhanced biological activities. This versatility is particularly useful in high-throughput screening processes aimed at discovering new drug candidates .
Targeting Specific Pathways
The unique structural features of this compound allow for targeted modifications that can influence its interaction with specific biological pathways. For instance, by integrating moieties known to enhance cell permeability or selectivity towards certain receptors, researchers can tailor compounds derived from this scaffold for specific therapeutic applications .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The dihydropyrimidine core allows for extensive functionalization. Key structural analogs include:
Key Observations :
Physicochemical Properties
Crystallographic data reveal structural variations impact packing and stability:
Preparation Methods
Biginelli Reaction-Based Cyclocondensation
The Biginelli reaction, a one-pot cyclocondensation of β-keto esters, aldehydes, and urea derivatives, is a classical method for synthesizing dihydropyrimidinones (DHPMs). However, the target compound’s Cbz-protected amine and 1-methyl substituent require modifications to this approach:
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Intermediate Synthesis :
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A β-keto ester precursor, such as methyl 3-oxopentanoate, reacts with a Cbz-protected aminopropan-2-yl aldehyde under acidic conditions (e.g., HCl or p-TsOH) to form the dihydropyrimidine core.
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The 1-methyl group is introduced via methylation of the nitrogen atom using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
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Reaction Conditions :
Key Limitation : Low regioselectivity for the 1-methyl group necessitates post-reaction methylation, reducing overall efficiency.
Stepwise Assembly via Coupling Reactions
An alternative route involves constructing the pyrimidine ring through sequential coupling and cyclization:
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Formation of the Cbz-Protected Amine Sidechain :
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2-Aminopropan-2-ol is treated with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) to yield 2-(((benzyloxy)carbonyl)amino)propan-2-ol.
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Oxidation of the alcohol to a ketone (e.g., using Jones reagent) followed by condensation with methyl acetoacetate forms the β-keto ester intermediate.
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Cyclization to Dihydropyrimidine :
Optimization of Reaction Parameters
Catalytic Systems
Protecting Group Compatibility
The Cbz group is stable under acidic Biginelli conditions but susceptible to hydrogenolysis. Post-synthesis deprotection (e.g., using H₂/Pd-C) is avoided unless required for downstream functionalization.
Purification and Characterization
Recrystallization
Q & A
Q. What are the key steps and reagents used in the synthesis of this compound?
The synthesis involves a multi-step route, starting with the condensation of substituted pyrimidine precursors. Key steps include:
- Introduction of the benzyloxycarbonyl (Cbz) protecting group to the amino-propan-2-yl moiety.
- Methyl esterification at the 4-carboxylate position.
- Purification via column chromatography using ethyl acetate/hexane gradients. Critical reagents include benzyl chloroformate (for Cbz protection) and methyl chloroformate for esterification. Reaction progress is monitored by TLC and confirmed via -NMR .
Q. How is the crystal structure of this compound determined, and what software is used?
Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data refinement employs SHELXL-97, achieving R = 0.039 and wR = 0.088. Key parameters:
- Monoclinic P2 space group, Z = 2, V = 894.7 ų.
- Intermolecular O–H···O hydrogen bonds stabilize the lattice. SHELX software is preferred for its robustness in handling high-resolution data and twin refinement .
Q. What spectroscopic methods validate the compound’s purity and structure?
- - and -NMR : Confirm substituent integration (e.g., methyl groups at δ ~1.5 ppm, aromatic protons at δ ~7.3 ppm).
- FT-IR : Peaks at ~1700 cm (C=O stretching) and ~3300 cm (O–H/N–H).
- HRMS : Exact mass verification (theoretical m/z = 361.35 for [M+H]) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data across studies?
Discrepancies in lattice parameters (e.g., β angles or unit cell volumes) may arise from:
- Temperature variations during data collection (e.g., 113 K vs. room temperature).
- Radiation source differences (Mo-Kα vs. Cu-Kα). Mitigation strategies:
- Cross-validate with DFT-optimized geometries.
- Use SHELXL’s TWIN/BASF commands for twinned crystals .
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysis : Lewis acids (e.g., ZnCl) improve esterification efficiency.
- DOE (Design of Experiments) : Systematic variation of temperature (60–100°C) and stoichiometry (1.2–2.0 eq. reagents) identifies optimal conditions. Post-reaction quenching with ice-water reduces degradation .
Q. How do hydrogen-bonding interactions influence the compound’s stability?
Intra- and intermolecular O–H···O bonds (2.65–2.85 Å) dominate:
- Intramolecular : Stabilizes the 5-hydroxy group, preventing keto-enol tautomerism.
- Intermolecular : Forms infinite chains along the crystallographic axis, enhancing thermal stability (TGA shows decomposition >200°C). Disruption of these bonds (e.g., in polar solvents) reduces crystallinity .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Molecular docking (AutoDock Vina) : Screens binding affinity to HIV-1 integrase (target of raltegravir, a related drug).
- DFT calculations (Gaussian 09) : HOMO-LUMO gaps (~4.5 eV) indicate electrophilic susceptibility at the 6-oxo position.
- MD simulations (GROMACS) : Assess solvation dynamics in aqueous PBS .
Q. How is the compound’s stability validated under varying storage conditions?
- Accelerated stability studies : 40°C/75% RH for 6 months; monitor degradation via HPLC (C18 column, λ = 254 nm).
- Photostability : Expose to UV (320–400 nm) for 48 hrs; quantify 5-hydroxy group oxidation by LC-MS. Optimal storage: Sealed vials at 2–8°C in desiccators .
Q. What analytical techniques quantify trace impurities in bulk samples?
- HPLC-DAD : Limits of detection (LOD) <0.1% for related pyrimidine analogs.
- NMR relaxation studies : Detect residual solvents (e.g., DMF) at ppm levels.
- ICP-MS : Heavy metal contaminants (e.g., Pd from catalysis) below 10 ppm .
Q. How is the compound’s biological activity assessed preclinically?
- In vitro assays : IC determination against HIV-1 integrase (competitive ELISA).
- Cytotoxicity (MTT assay) : CC >100 µM in HEK293 cells indicates low toxicity.
- Permeability (Caco-2 model) : P ~1.2 × 10 cm/s suggests moderate oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
